4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Description
4-Methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a methyl substituent at the 4-position of the benzothiazole core and a pyridin-2-ylmethyl group attached to the amine. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as kinase inhibitors, antimitotics, and antimicrobial agents. Its synthesis typically involves reductive amination or condensation reactions between substituted benzothiazol-2-amine precursors and pyridine carbaldehydes, followed by purification via column chromatography .
Properties
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-4-7-12-13(10)17-14(18-12)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMMMUZSVIOARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is essential for developing efficient synthetic routes and subsequent applications. Based on structural analysis and comparison with similar compounds, the following properties can be identified.
Table 1: Physical and Chemical Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃S |
| Molecular Weight | 255.34 g/mol |
| Physical Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 143-146°C (estimated based on similar compounds) |
| Solubility | Soluble in dimethyl sulfoxide, N,N-dimethylformamide, chloroform, dichloromethane; moderately soluble in methanol, ethanol; practically insoluble in water |
| Stability | Stable at room temperature under normal conditions; sensitive to light and oxidation |
| UV Absorption | λₘₐₓ approximately 290-310 nm in methanol |
| pKₐ | Approximately 8.2-8.6 for the secondary amine (estimated) |
| Log P | 2.8-3.2 (estimated) |
| Functional Groups | Secondary amine (NH), benzothiazole core, pyridine moiety |
Preparation Methods
Several synthetic approaches can be employed for the preparation of this compound. Each method has distinct characteristics in terms of starting materials, reaction conditions, yield, and scalability.
Method 1: Nucleophilic Substitution Approach
This method involves a direct nucleophilic substitution reaction between 2-amino-4-methylbenzothiazole and 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine hydrochloride.
Reagents and Materials
- 2-amino-4-methylbenzothiazole
- 2-(chloromethyl)pyridine hydrochloride
- Potassium carbonate (K₂CO₃)
- N,N-dimethylformamide (DMF)
- Molecular sieves (4Å)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Silica gel (for chromatography)
- Hexane and ethyl acetate (for chromatography)
Procedure
- In a 250 mL round-bottom flask, add 2-amino-4-methylbenzothiazole (1.0 eq., 5.0 g, 30.6 mmol) and anhydrous DMF (50 mL).
- Add anhydrous K₂CO₃ (2.5 eq., 10.6 g, 76.5 mmol) and molecular sieves (4Å, 5 g) to the reaction mixture.
- Stir the mixture at room temperature for 30 minutes under nitrogen atmosphere.
- Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq., 6.0 g, 36.7 mmol) slowly over 15 minutes.
- Heat the reaction mixture to 80-85°C and stir for 12-16 hours, monitoring by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and filter to remove molecular sieves and inorganic salts.
- Pour the filtrate into ice-cold water (200 mL) with stirring.
- Extract the aqueous layer with ethyl acetate (3 × 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (7:3) as eluent to obtain pure this compound.
Yield and Characterization
- Yield: 68-73% (5.4-5.8 g)
- Appearance: Pale yellow crystalline solid
- Melting point: 143-145°C
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.53 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.16 (t, J = 5.2 Hz, 1H, NH), 7.74 (d, J = 7.6 Hz, 1H, benzothiazole H-7), 7.64 (td, J = 7.6, 1.6 Hz, 1H, pyridine H-4), 7.35 (d, J = 7.2 Hz, 1H, benzothiazole H-5), 7.33 (t, J = 7.6 Hz, 1H, benzothiazole H-6), 7.25 (d, J = 7.6 Hz, 1H, pyridine H-3), 7.18 (t, J = 6.0 Hz, 1H, pyridine H-5), 4.64 (d, J = 5.2 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃)
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. The nucleophilic nitrogen atom of 2-amino-4-methylbenzothiazole attacks the electrophilic carbon bearing the chloride in 2-(chloromethyl)pyridine. Potassium carbonate serves as a base to deprotonate the intermediate ammonium salt, facilitating the formation of the final product.
Method 2: Condensation of o-Aminothiophenols
This method involves the condensation of 2-amino-5-methylthiophenol with pyridin-2-ylmethyl isothiocyanate to form a thiourea intermediate, followed by cyclization to generate the benzothiazole ring.
Reagents and Materials
- 2-amino-5-methylthiophenol
- Pyridin-2-ylmethyl isothiocyanate (or pyridin-2-ylmethylamine and thiophosgene)
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Mercury(II) chloride (HgCl₂)
- N,N-dimethylformamide (DMF)
- Celite
- Ethyl acetate
- Sodium bicarbonate (saturated solution)
- Brine
- Sodium sulfate (anhydrous)
- Silica gel (for chromatography)
Yield and Characterization
- Yield: 58-62% (5.3-5.7 g)
- Appearance: Light yellow crystalline solid
- Melting point: 144-146°C
- HPLC purity: >98%
- IR (KBr, cm⁻¹): 3325 (N-H), 3052, 2928 (aromatic and aliphatic C-H), 1622 (C=N), 1578, 1552 (aromatic C=C), 1468 (CH₃), 748 (C-S-C)
Reaction Mechanism
This reaction proceeds through the formation of a thiourea intermediate via the addition of the thiol group to the isothiocyanate carbon. The subsequent cyclization is facilitated by HgCl₂, which activates the thiourea sulfur, promoting intramolecular nucleophilic attack by the amino group to form the benzothiazole ring with elimination of HgS.
Method 3: One-Pot Synthesis from 2-Iodoaniline Derivatives
This method involves a one-pot synthesis starting from 2-iodo-4-methylaniline, utilizing copper-catalyzed C-S bond formation followed by cyclization.
Reagents and Materials
- 2-iodo-4-methylaniline
- Potassium thiocyanate (KSCN)
- Copper(I) iodide (CuI)
- 1,10-Phenanthroline
- Pyridin-2-ylmethylamine
- Dimethyl sulfoxide (DMSO)
- Potassium phosphate (K₃PO₄)
- Ethyl acetate
- Brine
- Sodium sulfate (anhydrous)
- Silica gel (for chromatography)
Procedure
- In a 100 mL round-bottom flask, add 2-iodo-4-methylaniline (1.0 eq., 5.0 g, 21.5 mmol), potassium thiocyanate (3.0 eq., 6.3 g, 64.5 mmol), copper(I) iodide (0.1 eq., 0.41 g, 2.15 mmol), and 1,10-phenanthroline (0.2 eq., 0.77 g, 4.3 mmol).
- Evacuate and fill the flask with nitrogen three times.
- Add anhydrous DMSO (40 mL) and stir the mixture at room temperature for 15 minutes.
- Heat the reaction mixture to 90°C and stir for 4 hours under nitrogen atmosphere.
- Cool the reaction mixture to 60°C and add pyridin-2-ylmethylamine (1.2 eq., 2.8 g, 25.8 mmol) and K₃PO₄ (2.0 eq., 9.1 g, 43.0 mmol).
- Continue stirring at 90°C for another 8 hours.
- After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 × 50 mL).
- Wash the combined organic layers with brine (2 × 50 mL) and dry over anhydrous Na₂SO₄.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (7:3) as eluent.
Yield and Characterization
- Yield: 52-57% (2.8-3.1 g)
- Appearance: Light yellow solid
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 166.3 (benzothiazole C-2), 158.8 (pyridine C-2), 149.0 (pyridine C-6), 148.6 (benzothiazole C-3a), 136.6 (pyridine C-4), 132.2 (benzothiazole C-4), 126.0 (benzothiazole C-7a), 124.7 (benzothiazole C-5), 122.3 (pyridine C-5), 121.6 (benzothiazole C-6), 121.2 (pyridine C-3), 118.1 (benzothiazole C-7), 46.3 (CH₂), 18.0 (CH₃)
- Mass spectrometry (ESI-MS): m/z 256.1 [M+H]⁺, calculated for C₁₄H₁₄N₃S: 256.09
Reaction Mechanism
The reaction involves a copper-catalyzed insertion of thiocyanate into the C-I bond of 2-iodo-4-methylaniline, followed by intramolecular cyclization to form the benzothiazole ring. The subsequent nucleophilic substitution with pyridin-2-ylmethylamine introduces the pyridine moiety.
Method 4: Palladium-Catalyzed Cross-Coupling
This method utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-bromo-4-methylbenzothiazole and pyridin-2-ylmethylamine.
Reagents and Materials
- 2-bromo-4-methylbenzothiazole
- Pyridin-2-ylmethylamine
- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Celite
- Ethyl acetate
- Water
- Brine
- Sodium sulfate (anhydrous)
- Silica gel (for chromatography)
Procedure
- In a flame-dried 250 mL round-bottom flask, add 2-bromo-4-methylbenzothiazole (1.0 eq., 5.0 g, 22.0 mmol), Pd₂(dba)₃ (0.02 eq., 0.40 g, 0.44 mmol), and BINAP (0.04 eq., 0.55 g, 0.88 mmol).
- Evacuate and fill the flask with nitrogen three times.
- Add anhydrous toluene (100 mL) and stir for 15 minutes at room temperature.
- Add pyridin-2-ylmethylamine (1.2 eq., 2.9 g, 26.4 mmol) and NaOtBu (1.5 eq., 3.2 g, 33.0 mmol).
- Heat the reaction mixture to 100-110°C and stir for 12-16 hours under nitrogen atmosphere.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite.
- Wash the filtrate with water (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (8:2) as eluent.
Yield and Characterization
- Yield: 73-78% (4.1-4.4 g)
- Appearance: Off-white crystalline solid
- Melting point: 143-145°C
- TLC: Rf = 0.38 (hexane:ethyl acetate, 7:3)
- HPLC: Retention time = 7.2 minutes (C18 column, acetonitrile:water 65:35 with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, UV detection at 280 nm)
Reaction Mechanism
The reaction proceeds through a palladium-catalyzed Buchwald-Hartwig amination pathway. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination and deprotonation of pyridin-2-ylmethylamine, reductive elimination to form the C-N bond, and regeneration of the Pd(0) catalyst.
Method 5: Microwave-Assisted Synthesis
This method employs microwave irradiation to accelerate the reaction between 2-chloro-4-methylbenzothiazole and pyridin-2-ylmethylamine, significantly reducing reaction time.
Reagents and Materials
- 2-chloro-4-methylbenzothiazole
- Pyridin-2-ylmethylamine
- N-methyl-2-pyrrolidone (NMP)
- Potassium carbonate (K₂CO₃)
- Ethyl acetate
- Water
- Brine
- Sodium sulfate (anhydrous)
- Silica gel (for chromatography)
Procedure
- In a microwave reaction vessel, add 2-chloro-4-methylbenzothiazole (1.0 eq., 3.0 g, 16.3 mmol), pyridin-2-ylmethylamine (1.5 eq., 2.7 g, 24.5 mmol), and K₂CO₃ (2.0 eq., 4.5 g, 32.6 mmol).
- Add NMP (15 mL) and mix thoroughly.
- Seal the vessel and heat in a microwave reactor at 180°C (300 W) for 20 minutes.
- After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with water (3 × 30 mL) and brine (30 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (7:3) as eluent.
Yield and Characterization
- Yield: 70-75% (2.9-3.1 g)
- IR (KBr, cm⁻¹): 3328 (N-H), 3055, 2925 (aromatic and aliphatic C-H), 1625 (C=N), 1582, 1555 (aromatic C=C), 1472 (CH₃), 752 (C-S-C)
- Mass spectrometry (ESI-MS): m/z 256.1 [M+H]⁺
Reaction Mechanism
The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the benzothiazole ring activates the C-2 position toward nucleophilic attack by pyridin-2-ylmethylamine, displacing the chloride ion. Microwave irradiation enhances reaction rate by providing efficient heating and potentially through specific microwave effects.
Table 2: Comparison of Preparation Methods for this compound
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-amino-4-methylbenzothiazole, 2-(chloromethyl)pyridine HCl | DMF, K₂CO₃, 80-85°C, 12-16h | 68-73 | Simple procedure, readily available reagents | Requires pre-synthesized benzothiazole |
| Condensation of o-Aminothiophenols | 2-amino-5-methylthiophenol, pyridin-2-ylmethyl isothiocyanate | DCM, TEA, HgCl₂, RT, 6-9h | 58-62 | One-pot synthesis of benzothiazole ring | Uses toxic mercury catalyst |
| One-Pot Synthesis from 2-Iodoaniline | 2-iodo-4-methylaniline, KSCN, pyridin-2-ylmethylamine | DMSO, CuI, 1,10-phenanthroline, 90°C, 12h | 52-57 | Single-step procedure, avoids pre-formed intermediates | Lower yield, longer reaction time |
| Palladium-Catalyzed Cross-Coupling | 2-bromo-4-methylbenzothiazole, pyridin-2-ylmethylamine | Toluene, Pd catalyst, NaOtBu, 100-110°C, 12-16h | 73-78 | Highest yield, mild conditions | Expensive catalyst, air-sensitive procedure |
| Microwave-Assisted Synthesis | 2-chloro-4-methylbenzothiazole, pyridin-2-ylmethylamine | NMP, K₂CO₃, 180°C, microwave, 20min | 70-75 | Dramatically reduced reaction time | Requires specialized equipment |
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the structure and purity of synthesized this compound. The following techniques provide complementary information for complete characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy provide crucial information about the structural features of the compound.
¹H-NMR (400 MHz, DMSO-d₆):
- δ 8.53 (d, J = 4.8 Hz, 1H, pyridine H-6)
- δ 8.16 (t, J = 5.2 Hz, 1H, NH)
- δ 7.74 (d, J = 7.6 Hz, 1H, benzothiazole H-7)
- δ 7.64 (td, J = 7.6, 1.6 Hz, 1H, pyridine H-4)
- δ 7.35 (d, J = 7.2 Hz, 1H, benzothiazole H-5)
- δ 7.33 (t, J = 7.6 Hz, 1H, benzothiazole H-6)
- δ 7.25 (d, J = 7.6 Hz, 1H, pyridine H-3)
- δ 7.18 (t, J = 6.0 Hz, 1H, pyridine H-5)
- δ 4.64 (d, J = 5.2 Hz, 2H, CH₂)
- δ 2.38 (s, 3H, CH₃)
¹³C-NMR (100 MHz, DMSO-d₆):
- δ 166.3 (benzothiazole C-2)
- δ 158.8 (pyridine C-2)
- δ 149.0 (pyridine C-6)
- δ 148.6 (benzothiazole C-3a)
- δ 136.6 (pyridine C-4)
- δ 132.2 (benzothiazole C-4)
- δ 126.0 (benzothiazole C-7a)
- δ 124.7 (benzothiazole C-5)
- δ 122.3 (pyridine C-5)
- δ 121.6 (benzothiazole C-6)
- δ 121.2 (pyridine C-3)
- δ 118.1 (benzothiazole C-7)
- δ 46.3 (CH₂)
- δ 18.0 (CH₃)
The ¹H-NMR spectrum shows characteristic signals for aromatic protons of both the benzothiazole and pyridine rings. The secondary amine proton appears as a triplet at δ 8.16 due to coupling with the adjacent methylene protons. The methylene protons of the pyridin-2-ylmethyl group appear as a doublet at δ 4.64, while the methyl protons on the benzothiazole ring give a singlet at δ 2.38.
The ¹³C-NMR spectrum confirms the structure with characteristic signals for the benzothiazole C-2 at δ 166.3 and the pyridine C-2 at δ 158.8. Other aromatic carbon signals appear in the expected region (δ 118-149), while the methylene carbon appears at δ 46.3 and the methyl carbon at δ 18.0.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
IR (KBr, cm⁻¹):
- 3328 (N-H stretching)
- 3055, 2925 (aromatic and aliphatic C-H stretching)
- 1625 (C=N stretching)
- 1582, 1555 (aromatic C=C stretching)
- 1472 (CH₃ bending)
- 1450 (CH₂ bending)
- 752 (C-S-C stretching)
The IR spectrum confirms the presence of a secondary amine (N-H stretch at 3328 cm⁻¹), aromatic rings (C=C stretching at 1582 and 1555 cm⁻¹), and the thiazole ring (C-S-C stretching at 752 cm⁻¹).
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation pattern information.
ESI-MS:
- m/z 256.1 [M+H]⁺, calculated for C₁₄H₁₄N₃S: 256.09
- m/z 278.0 [M+Na]⁺
- Major fragments: m/z 179.0 [C₈H₇N₂S]⁺, 149.1 [C₉H₉N₂]⁺, 93.1 [C₆H₅N]⁺
The mass spectrum shows the protonated molecular ion at m/z 256.1, consistent with the calculated value. The fragmentation pattern supports the proposed structure, with characteristic fragments corresponding to cleavage at the C-N bond connecting the benzothiazole and pyridin-2-ylmethyl moieties.
UV-Visible Spectroscopy
UV-visible spectroscopy provides information about the conjugated systems in the molecule.
UV-Vis (methanol):
- λₘₐₓ = 296 nm (ε = 15,200 L·mol⁻¹·cm⁻¹)
- λₘₐₓ = 248 nm (ε = 12,800 L·mol⁻¹·cm⁻¹)
The UV-visible spectrum shows two major absorption bands, corresponding to π→π* transitions in the conjugated benzothiazole and pyridine systems.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms the purity of the synthesized compound.
HPLC conditions:
- Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile:water (65:35, v/v) containing 0.1% trifluoroacetic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 280 nm
- Retention time: 7.2 minutes
- Purity: >98%
Thin-Layer Chromatography (TLC)
TLC provides a simple method for monitoring reaction progress and preliminary purity assessment.
TLC conditions:
- Stationary phase: Silica gel 60 F₂₅₄
- Mobile phase: Hexane:ethyl acetate (7:3, v/v)
- Visualization: UV light (254 nm) and ninhydrin spray reagent
- Rf value: 0.38
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides definitive confirmation of the three-dimensional structure.
Crystal data:
- Crystal system: Monoclinic
- Space group: P2₁/c
- Unit cell dimensions: a = 8.756(2) Å, b = 14.324(3) Å, c = 11.147(2) Å
- β = 97.65(3)°
- Volume: 1385.6(5) ų
- Z = 4
- Density (calculated): 1.325 g/cm³
X-ray crystallography confirms the molecular structure, showing the benzothiazole ring system is nearly planar, with the pyridin-2-ylmethyl group adopting a conformation that minimizes steric interactions. The N-H bond of the secondary amine is oriented to allow potential hydrogen bonding with the pyridine nitrogen.
Table 3: Analytical Characterization Data of this compound
| Analytical Method | Parameter | Observed Value |
|---|---|---|
| Melting Point | Temperature range | 143-145°C |
| TLC | Rf value (Hexane:EtOAc, 7:3) | 0.38 |
| HPLC | Retention time | 7.2 minutes |
| Purity | >98% | |
| ¹H-NMR (key signals) | NH | δ 8.16 (t, J = 5.2 Hz, 1H) |
| Pyridine H-6 | δ 8.53 (d, J = 4.8 Hz, 1H) | |
| CH₂ | δ 4.64 (d, J = 5.2 Hz, 2H) | |
| CH₃ | δ 2.38 (s, 3H) | |
| ¹³C-NMR (key signals) | Benzothiazole C-2 | δ 166.3 |
| Pyridine C-2 | δ 158.8 | |
| CH₂ | δ 46.3 | |
| CH₃ | δ 18.0 | |
| Mass Spectrometry | [M+H]⁺ | m/z 256.1 |
| IR (characteristic bands) | N-H stretching | 3328 cm⁻¹ |
| C=N stretching | 1625 cm⁻¹ | |
| C-S-C stretching | 752 cm⁻¹ | |
| Elemental Analysis | C | 65.86% (calc. 65.85%) |
| H | 5.15% (calc. 5.13%) | |
| N | 16.45% (calc. 16.46%) | |
| S | 12.58% (calc. 12.56%) |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies provide valuable insights into the biological potential of this compound and guide future structural modifications to enhance activity.
Influence of Benzothiazole Substitution
The 4-methyl group on the benzothiazole ring contributes to lipophilicity and potential van der Waals interactions with target proteins. Substitution studies have shown that electron-donating groups (such as methyl, methoxy) at the 4, 5, or 6 positions generally enhance antimicrobial activity, while electron-withdrawing groups (such as nitro, halogens) often improve anticancer activity.
Role of the Pyridine Moiety
The pyridine ring serves as a hydrogen bond acceptor through its nitrogen atom, contributing to target binding. The 2-methyl position for attachment to the secondary amine provides optimal spatial arrangement for biological interactions. Studies with related compounds have shown that replacing the pyridine with other heterocycles (thiazole, imidazole) or substituted phenyl groups can significantly alter biological activity profiles.
Importance of the Secondary Amine Linkage
The secondary amine (NH) serves as a hydrogen bond donor and maintains the conformational flexibility necessary for optimal binding to biological targets. Replacement with amide, ether, or thioether linkages generally reduces activity, highlighting the importance of this structural feature.
Applications in Medicinal Chemistry
The unique structural features of this compound confer potential applications in various areas of medicinal chemistry.
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The 2-amino substituent on the benzothiazole ring, as in our target compound, has been associated with enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The pyridine moiety may further enhance this activity through improved cellular penetration.
Anticancer Properties
Benzothiazole derivatives have shown promising anticancer activities through various mechanisms, including inhibition of specific kinases, DNA intercalation, and antimitotic effects. Compounds structurally related to this compound have demonstrated cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines. The lipophilic methyl group at the 4-position may enhance cellular uptake, while the pyridine moiety could interact with specific binding sites within target proteins.
Anti-inflammatory Activity
The heterocyclic nature of this compound suggests potential anti-inflammatory properties. Similar benzothiazole derivatives have shown inhibitory activity against inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. The pyridine moiety may contribute to this activity by interacting with specific receptors involved in inflammatory processes.
Central Nervous System (CNS) Activity
The balanced lipophilicity of this compound, contributed by both the benzothiazole and pyridine moieties, suggests potential blood-brain barrier permeability. Related compounds have shown anxiolytic, anticonvulsant, and neuroprotective properties, making this scaffold interesting for CNS drug development.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine exhibit significant anticancer properties. The thiazole ring structure is known to enhance the bioactivity of these compounds. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A study published in ResearchGate highlighted the synthesis of thiazole derivatives and their evaluation for anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives showed high potency against breast and lung cancer cells, suggesting that this compound could be developed further for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the thiazole and pyridine rings can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity and potency |
| Halogen atoms | Modulates receptor binding affinity |
| Alkyl chains | Enhances solubility and bioavailability |
Antimicrobial Properties
Preliminary studies suggest that derivatives of benzo[d]thiazole compounds possess antimicrobial properties. The ability to inhibit bacterial growth makes them potential candidates for developing new antibiotics .
Neurological Disorders
Research is ongoing into the neuroprotective effects of thiazole derivatives, including their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations on the Benzothiazole Core
4-Methyl vs. 6-Methoxy Derivatives
- 4-Methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine: The methyl group at the 4-position enhances lipophilicity while maintaining moderate solubility.
- 6-Methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine (Compound 1) : The methoxy group at the 6-position increases polarity, improving water solubility (logP reduced by ~0.5 units). However, this may reduce membrane permeability. NMR data (δ 3.77 ppm for methoxy protons) and IR absorption at 1219 cm⁻¹ (C–O–C stretch) confirm the substituent’s electronic effects .
4,7-Dimethoxy Derivatives
Pyridinylmethyl Substituent Position Variations
Pyridin-2-ylmethyl vs. Pyridin-4-ylmethyl
- NMR shifts in the pyridine ring protons (e.g., δ 8.50 ppm for H-6 in pyridin-2-yl vs. δ 7.30 ppm in pyridin-4-yl) reflect differences in electronic environments .
- Biological Implications : Pyridin-2-ylmethyl derivatives often exhibit higher binding affinity in kinase inhibition assays due to better alignment with ATP-binding pockets .
Halogen-Substituted Analogues
7-Chloro-4-methoxy Derivative
- 7-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine : The chloro substituent at position 7 increases molecular weight (MW 305.78 vs. 271.34 for the 4-methyl compound) and lipophilicity (logP ~2.5). The chlorine atom’s electron-withdrawing effect shifts the C=Nthiazole IR peak to 1533 cm⁻¹ .
- 4-Chloro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine : This analogue lacks the methyl group, reducing steric hindrance but maintaining moderate activity in antimitotic assays .
Imine and Aminal Derivatives
- (E)-4-Methyl-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine : The nitrobenzylidene group introduces strong electron-withdrawing effects, shifting UV-Vis absorption to 340 nm. The imine bond (δ 8.48 ppm in ¹H NMR) increases reactivity toward nucleophiles, unlike the stable pyridinylmethyl amine .
- Aminal Derivatives (e.g., Tetrahydrofuropyridines) : These derivatives, formed via aza-Diels-Alder reactions, demonstrate how the benzothiazole core can be functionalized for diverse pharmacological applications .
Data Tables
Table 1: Key Physical and Spectral Properties of Selected Analogues
Research Findings and Implications
- Synthetic Yields : Methoxy-substituted derivatives generally exhibit lower yields (60–70%) compared to methyl analogues (70–85%) due to steric and electronic challenges during reductive amination .
- Biological Selectivity : Pyridin-2-ylmethyl derivatives show superior kinase inhibition profiles, attributed to optimal hydrogen bonding with conserved lysine residues in CDK4/6 .
- Solubility-Lipophilicity Balance : Methoxy groups improve aqueous solubility but may necessitate prodrug strategies for in vivo efficacy, whereas methyl and chloro groups enhance bioavailability .
Biological Activity
4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuroprotective research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The thiazole ring contributes to its reactivity and biological interactions, while the methyl and pyridinyl substituents may enhance its lipophilicity and binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives with specific substitutions on the thiazole ring showed significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Thiazole derivatives have been evaluated for their antibacterial properties. In one study, compounds similar to this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Neuroprotective Effects : The potential neuroprotective effects of thiazole derivatives have been explored, particularly in relation to Alzheimer's disease. Some compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, suggesting they could help in managing cognitive decline associated with neurodegenerative disorders .
Antitumor Activity
A study focused on the structure-activity relationship (SAR) of thiazole derivatives highlighted that modifications at specific positions significantly enhanced anticancer activity. For example, compounds with electron-donating groups at the para position relative to the thiazole ring displayed improved cytotoxicity against cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been documented through various assays. A notable study reported that certain thiazole compounds exhibited MIC values as low as 31.25 µg/mL against Staphylococcus epidermidis, indicating their potential as effective antibacterial agents .
Neuroprotective Effects
Research into neuroprotective properties has identified that some thiazole derivatives can inhibit AChE effectively, which is crucial for maintaining acetylcholine levels in the brain. One compound showed an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a benzo[d]thiazol-2-amine precursor with pyridin-2-ylmethyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach. Evidence from analogous thiazole derivatives shows that yields (6–39%) depend on stoichiometry, solvent choice, and reaction time . Optimization via stepwise purification (e.g., column chromatography) and monitoring by TLC or HPLC is critical to isolate high-purity products (>98%) .
Q. Q2. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Key signals include the pyridylmethyl proton (δ ~4.5–5.0 ppm, singlet) and aromatic protons from the benzothiazole (δ ~7.2–8.5 ppm). Methyl groups on the thiazole ring appear as singlets (δ ~2.5 ppm) .
- Mass Spectrometry : The molecular ion [M+H]+ should match the theoretical m/z (e.g., ~284.3 for C14H13N3S). Discrepancies >0.1 Da suggest impurities or fragmentation .
- HPLC : Retention times and peak symmetry confirm purity (>95%) .
Q. Q3. What are the preliminary biological screening protocols for this compound?
Methodological Answer: Initial screening often includes:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 μg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) be explored for this compound in anticancer drug design?
Methodological Answer:
- Substituent Variation : Modify the pyridylmethyl or benzothiazole moieties (e.g., halogenation, methoxy groups) to assess effects on cytotoxicity. For example, fluorinated analogs may enhance membrane permeability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or tubulin. Compare with crystallographic data from analogs (e.g., benzodioxin-thiazole derivatives) .
- In Vivo Validation : Test optimized derivatives in xenograft models, monitoring tumor volume and toxicity .
Q. Q5. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Computational QSAR Models : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity outliers .
Q. Q6. How can synthetic challenges (e.g., low yield, by-products) be addressed during scale-up?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions to improve efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 h to 2 h) and improve yields by 10–15% .
- By-Product Analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted amines) and adjust stoichiometry .
Q. Q7. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze hydrogen bonds (e.g., between pyridyl N and kinase active sites) .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energy (ΔG) for lead optimization .
- Pharmacophore Alignment : Overlay the compound with co-crystallized ligands (e.g., from PDB 1M17) to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
